2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide features a polyheterocyclic framework with a thieno[3,4-c]pyrazol core, a cyclohexylacetamido substituent, and a furan-methyl acetamide side chain.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h4,7-8,14H,1-3,5-6,9-13H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIZXBMMFGPBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-oxoethyl derivatives under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Core Thieno[3,4-c]pyrazole Formation
The thieno[3,4-c]pyrazole scaffold is typically synthesized via condensation reactions involving thiophene derivatives and hydrazine. For example, a one-pot method using 1,3-diketones and hydrazine monohydrate under reflux conditions has been employed for pyrazole core synthesis . This approach may involve intermediate diketones formed from ketones and acid chlorides, followed by cyclization with hydrazine.
Acetamido Group at Position 3
The 2-cyclohexylacetamido group at the 3-position likely arises from nucleophilic substitution or amide bond formation. For instance, chloroacetamide intermediates can react with amines under basic conditions (e.g., K₂CO₃ in DCM) to form amides . Cyclohexylamine derivatives could replace hydroxyl or halogen groups on the pyrazole core.
Furan-2-yl Methyl Acetamide
The furan-2-yl methyl group is introduced via substitution of a leaving group (e.g., chloride) on the acetamide side chain. For example, 2-chloro-N-acetamides can undergo nucleophilic displacement with thiols, amines, or alcohols under inert conditions (e.g., nitrogen atmosphere, reflux in acetone) . The furan-2-yl methyl fragment may be added via similar mechanisms, using furan derivatives as nucleophiles.
Nucleophilic Substitution
Spectroscopic Analysis
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¹H NMR : Used to confirm regiochemistry and substitution patterns (e.g., singlet for amide protons, multiplets for aromatic protons) .
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¹³C NMR : Identifies carbonyl groups (e.g., amide carbonyl at ~165 ppm) .
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HRMS : Validates molecular weight and elemental composition (e.g., [M+H]⁺ peaks) .
Purification Techniques
| Method | Solvents/Conditions | Reference |
|---|---|---|
| Recrystallization | DCM/hexane (1:3 ratio) | Common for amides |
| Column Chromatography | Ethyl acetate/hexane (30:70) | Purifies complex mixtures |
Amide Bond Formation
The reaction of chloroacetamide with amines under basic conditions involves:
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Dehydrohalogenation : Chloride leaves as Cl⁻, forming an acylium intermediate.
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Nucleophilic Attack : Amine attacks the carbonyl carbon, forming an intermediate amide.
Substitution on Acetamide
The substitution of chloride with furan-2-yl methyl likely proceeds via an SN2 mechanism, facilitated by polar aprotic solvents (e.g., DCM) and bases (e.g., K₂CO₃) .
Table 1: Reaction Conditions for Key Steps
Table 2: Characterization Data for Similar Compounds
| Property | Example Value | Reference |
|---|---|---|
| Amide Carbonyl (¹³C NMR) | ~165 ppm | |
| HRMS [M+H]⁺ | 339.1271 (C₁₈H₁₉N₄OS) | |
| Purification Method | DCM/hexane recrystallization |
Research Findings and Implications
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SAR Trends : Substituents on the pyrazole core (e.g., cyclohexylacetamido) and acetamide side chain (e.g., furan-2-yl methyl) influence biological activity, as seen in analogous pyrazole inhibitors .
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Synthetic Flexibility : The use of protecting groups (e.g., benzyl for hydroxamic acids) and deprotection steps (e.g., hydrogenation) enables modular synthesis of derivatives .
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Challenges : Controlling regioselectivity during substitution reactions and ensuring stability during purification .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study evaluated the anticancer efficacy of related thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The compound demonstrated notable cytotoxic effects, with IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent .
Antimicrobial Activity
The thieno[3,4-c]pyrazole framework has been linked to antimicrobial properties. A study highlighted the synthesis of derivatives that exhibited activity against Gram-positive and Gram-negative bacteria. The incorporation of specific substituents significantly influenced the antimicrobial potency, indicating that modifications to the structure could enhance efficacy .
Case Study 1: Anticancer Evaluation
In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of thieno[3,4-c]pyrazole derivatives and tested their anticancer properties against a panel of human tumor cell lines. The compound demonstrated promising results with an average growth inhibition rate of over 50% at concentrations below 10 μM .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial potential of similar compounds derived from thieno[3,4-c]pyrazole frameworks. The results indicated moderate to high activity against several bacterial strains, with structure-activity relationship (SAR) studies revealing that specific substitutions on the pyrazole ring significantly enhanced activity .
Mechanism of Action
The mechanism of action of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Core Heterocycles
- Analog 1 : N-Cyclohexyl-2-phenyl-2-{N-[4-(boronic ester)benzyl]acetamido}propionamide (5c, from ) utilizes a benzene core with a boronic ester group, emphasizing Suzuki coupling utility .
- Analog 2: Thieno[3,4-c]pyrrole derivatives () replace pyrazole with pyrrole, altering electronic properties and hydrogen-bonding capacity .
- Analog 3 : Pyrazol-5-yl derivatives () feature dichlorophenyl and fluorophenyl substituents, highlighting halogenated motifs for lipophilicity .
Substituent Effects
- Cyclohexyl Group : Present in both the target compound and 5c , this group enhances lipophilicity and may influence membrane permeability.
Physical and Spectroscopic Properties
- Melting Points : Higher melting points (e.g., 186–188°C in ) correlate with strong intermolecular forces (e.g., N–H⋯N hydrogen bonds) , suggesting the target compound’s crystallinity may depend on its furan-thiophene interplay.
- Spectroscopy : NMR data for analogs (e.g., 5c in ) show characteristic shifts for cyclohexyl (δ 1.06–1.85 ppm) and acetamide carbonyls (δ 165–172 ppm), which would guide characterization of the target .
Pharmacological and Functional Insights
- Anti-Exudative Activity : ’s furan-triazole-acetamides demonstrated dose-dependent anti-exudative effects in rats, likely mediated by modulation of inflammatory pathways . The target compound’s furan-methyl group may confer similar properties.
- Antimicrobial Potential: Thiazol-2-yl acetamides () show promise against bacterial targets, highlighting the role of heterocycles in disrupting microbial membranes .
Biological Activity
The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide is a member of the thienopyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.45 g/mol. The structure features a thieno[3,4-c]pyrazole ring system and an acetamide moiety, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds within this structural class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thienopyrazoles can inhibit bacterial growth through interference with essential metabolic pathways.
- Anti-inflammatory Effects : The compound has been noted to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Preliminary evaluations suggest that this compound may exhibit analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacological Profile
A summary of the pharmacological effects observed in various studies is provided in the table below:
Case Studies
- Antimicrobial Activity : In a study evaluating various thienopyrazole derivatives, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
- Analgesic Effects : A controlled study assessed the analgesic properties using the acetic acid-induced writhing test in mice. Results indicated that doses of 50 mg/kg significantly reduced the number of writhes compared to the control group, suggesting potent analgesic activity .
- Anti-inflammatory Mechanism : In vitro studies showed that treatment with the compound led to a dose-dependent decrease in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating a potential mechanism for its anti-inflammatory effects .
Q & A
Basic: What are the standard synthetic methodologies for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Alkaline conditions for nucleophilic displacement (e.g., cyclohexylacetamide incorporation via substitution on a thienopyrazole scaffold) .
- Reduction steps : Use of iron powder under acidic conditions to reduce nitro intermediates to amines .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to link acetamide moieties to the thienopyrazole core .
Key considerations : Solvent polarity and temperature control are critical to avoid side reactions.
Advanced: How can flow chemistry or Design of Experiments (DoE) optimize synthesis?
Answer:
- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) for intermediates prone to degradation. For example, continuous-flow reactors reduce exothermic risks in nitro-group reductions .
- DoE : Statistical models (e.g., factorial designs) identify critical variables (e.g., reagent stoichiometry, pH) to maximize yield. A study on diazomethane synthesis demonstrated a 25% yield improvement via DoE .
Reference : Case studies on pyridine scaffold functionalization highlight the need for iterative optimization .
Basic: What analytical techniques confirm structural integrity?
Answer:
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., thienopyrazole ring conformation) .
- Spectroscopy :
- NMR : H/C NMR identifies substituent positions (e.g., furan methyl protons at δ 4.2–4.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H] m/z calculated vs. observed) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC values. Standardize protocols using guidelines like OECD 423 .
- Impurity profiling : HPLC-MS identifies trace byproducts (e.g., unreacted cyclohexylacetamide) that may antagonize target binding .
Example : A 2021 study attributed conflicting kinase inhibition data to residual DMF in crude samples .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Enzyme assays : Fluorescence polarization for kinase inhibition (e.g., EGFR or MAPK targets) .
- Cell viability : MTT assays in cancer lines (e.g., MCF-7) with EC calculations .
Note : Include negative controls (e.g., DMSO vehicle) to exclude solvent artifacts .
Advanced: How to design SAR studies for thienopyrazole derivatives?
Answer:
- Scaffold diversification : Introduce substituents (e.g., halogens, sulfones) at the thieno[3,4-c]pyrazole 3-position to modulate lipophilicity .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding to ATP pockets. A 2022 study linked cyclohexylacetamide’s hydrophobicity to enhanced BBB penetration .
Basic: How to ensure compound purity for pharmacological assays?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .
- Recrystallization : Use ethyl acetate/hexane mixtures to remove polar impurities .
Advanced: What strategies stabilize labile intermediates during synthesis?
Answer:
- Low-temperature storage : Keep nitro intermediates at -20°C to prevent degradation .
- Protective atmospheres : Argon gas prevents oxidation of thiol-containing intermediates .
Basic: What computational tools predict metabolic pathways?
Answer:
- PISTACHIO/BKMS databases : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) .
- SwissADME : Estimates bioavailability and logP values for lead optimization .
Advanced: How to address poor aqueous solubility in formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
